molecular formula C22H21N5O2S B2922581 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396853-13-6

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2922581
CAS RN: 1396853-13-6
M. Wt: 419.5
InChI Key: WHSKYVZDDYJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a class of chemicals that are synthesized through reactions involving piperidine-based molecules and various other chemical entities, leading to the formation of triazole, thiazole, and thiadiazole derivatives. These processes demonstrate the compound's versatility in organic synthesis, contributing to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antimicrobial and Antifungal Activity

A significant area of application for these compounds is their antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit notable activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents. This suggests a promising avenue for addressing the challenge of antibiotic resistance by exploring new structural classes of antimicrobials (Suresh, Lavanya, & Rao, 2016).

Enzyme Inhibition

Another research direction is the exploration of enzyme inhibition properties. Derivatives of the compound have been investigated for their ability to inhibit various human enzymes, a key aspect in the development of therapeutic agents for treating diseases related to enzyme dysregulation. Such studies are crucial for identifying novel inhibitors that can be optimized for higher potency and selectivity, potentially leading to new drug candidates (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Cancer Research

Compounds related to 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one have been studied for their potential anti-cancer properties. Research in this area focuses on understanding the molecular mechanisms behind their anticancer activity, including tautomeric properties, conformations, and interactions with cancer-related targets. Such investigations contribute to the discovery and development of new anticancer drugs, addressing the need for more effective and safer treatments (Karayel, 2021).

properties

IUPAC Name

5-[1-(1,3-benzothiazole-6-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-25-22(29)27(17-7-3-2-4-8-17)20(24-25)16-6-5-11-26(13-16)21(28)15-9-10-18-19(12-15)30-14-23-18/h2-4,7-10,12,14,16H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKYVZDDYJLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.